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Introduction
The Small Nuclear Ribonucleoprotein Polypeptides B and B' (SNRPB) are core protein

components of the spliceosome, the intricate molecular machinery responsible for pre-mRNA

splicing. Encoded by the SNRPB gene, these proteins are fundamental to the removal of

introns from precursor messenger RNA (pre-mRNA) and the ligation of exons, a critical step in

eukaryotic gene expression.[1][2] SNRPB is a component of the U1, U2, U4, U5, and U7 small

nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[1]

Given its essential role in basic cellular processes, SNRPB expression is ubiquitous across

human tissues, though levels can vary. Dysregulation of SNRPB has been implicated in various

diseases, including cancer, where it can influence tumorigenesis by altering splicing patterns of

key genes.[3][4][5] This document provides a comprehensive overview of SNRPB expression

across different human tissues, details the experimental protocols used for its quantification,

and illustrates its functional context.

Quantitative Expression of SNRPB in Human
Tissues
The expression of the SNRPB gene has been systematically quantified across a wide range of

normal human tissues through large-scale transcriptomic studies, primarily the Genotype-

Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).[1][6] The data, typically
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reported as normalized transcripts per million (nTPM), reveals that SNRPB is expressed in all

analyzed tissues, consistent with its role as a housekeeping protein essential for cellular

function.

RNA-Seq Expression Data
The following table summarizes the consensus RNA expression levels of SNRPB from the HPA

and GTEx datasets, providing a quantitative landscape of its transcription across various

human tissues.[6]
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Tissue Group Tissue Expression (nTPM)

Brain/Nervous Cerebral Cortex 114.3

Hippocampal formation 108.0

Cerebellum 78.9

Endocrine Thyroid Gland 179.6

Adrenal Gland 142.1

Pancreas 140.7

Pituitary Gland 129.0

Respiratory Lung 148.5

Gastrointestinal Esophagus 200.2

Stomach 142.0

Duodenum 158.8

Small Intestine 149.2

Colon 151.7

Liver 103.5

Gallbladder 109.9

Renal/Urinary Kidney 126.9

Urinary Bladder 126.5

Reproductive Testis 85.1

Ovary 134.1

Uterus (Endometrium) 146.9

Placenta 142.0

Breast 108.9

Cardiovascular Heart Muscle 102.5
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Musculoskeletal Skeletal Muscle 69.1

Smooth Muscle 127.1

Connective/Adipose Adipose Tissue 97.4

Integumentary Skin 139.7

Immune System Spleen 185.0

Lymph Node 231.5

Tonsil 215.3

Bone Marrow 211.0

Thymus 200.0

Data sourced from the Human Protein Atlas, representing consensus normalized expression

from HPA and GTEx datasets.[6]

Protein Expression Summary
Immunohistochemistry (IHC) data from the Human Protein Atlas corroborates the RNA-seq

findings, showing general nuclear expression of the SNRPB protein across a majority of

tissues.[7] The protein is primarily localized to the nucleoplasm, which is consistent with its

function in pre-mRNA splicing.[7]

Signaling Pathways and Functional Context
SNRPB is a core component of the spliceosome. Its primary function is within the context of

snRNP biogenesis and the subsequent assembly of the spliceosome complex on pre-mRNA

transcripts.[1] The process involves the assembly of a heptameric ring of Sm proteins

(including SNRPB, SNRPD1, SNRPD2, SNRPD3, SNRPE, SNRPF, and SNRPG) onto the

snRNA molecule.[1] This core snRNP particle is essential for the recognition of splice sites and

the catalytic activity of the spliceosome. Dysregulation of SNRPB can impact the splicing of

numerous genes, including those involved in critical signaling pathways such as the p53

pathway.[3][8]
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SNRPB as a core component of the spliceosome machinery.
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Experimental Protocols
The quantification and localization of SNRPB in tissues rely on a set of core molecular biology

techniques. Below are detailed methodologies for these key experiments.

RNA Sequencing (RNA-Seq) for Gene Expression
Profiling
RNA-Seq is a high-throughput sequencing method used to quantify the transcriptome of a

sample.[9][10][11]

Methodology:

RNA Extraction: Isolate total RNA from the tissue of interest using a TRIzol-based method or

a commercial kit. Ensure high-quality, intact RNA by assessing the RNA Integrity Number

(RIN) on an Agilent Bioanalyzer; a RIN > 7 is desirable.

Library Preparation:

Deplete ribosomal RNA (rRNA) from the total RNA sample.

Fragment the remaining RNA into smaller pieces.

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

Synthesize the second strand of cDNA.

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

Amplify the library via PCR to generate a sufficient quantity for sequencing.

Sequencing: Sequence the prepared library on a next-generation sequencing (NGS)

platform (e.g., Illumina NovaSeq).

Data Analysis:

Perform quality control on the raw sequencing reads (FASTQ files) using tools like

FastQC.
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Trim adapter sequences and low-quality bases.

Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-

aware aligner like STAR.

Quantify gene expression by counting the number of reads mapping to each gene.

Normalize the counts to account for sequencing depth and gene length, typically yielding

values in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million

mapped reads (FPKM).

RNA-Seq Experimental Workflow

1. Tissue Sample

2. RNA Extraction

3. Library Preparation
(rRNA depletion, fragmentation,

cDNA synthesis, adapter ligation)

4. Next-Generation
Sequencing (NGS)

5. Data Analysis
(QC, Alignment, Quantification)

6. Normalized Gene
Expression (nTPM)
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A generalized workflow for RNA-Seq analysis.

Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to validate RNA-Seq data or to quantify the expression of a specific gene in a

smaller number of samples.[12][13]

Methodology:

RNA Extraction and Quantification: Isolate total RNA as described for RNA-Seq. Quantify the

RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop),

checking the A260/A280 ratio (an ideal ratio is ~2.0).[12]

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse

transcriptase enzyme and a mix of oligo(dT) and random primers.[13]

qPCR Reaction Setup:

Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and

reaction buffer.

Add forward and reverse primers specific to the SNRPB gene.

Add a reference ("housekeeping") gene primer set (e.g., GAPDH, ACTB) for normalization.

Add the diluted cDNA template to the reaction wells.

Real-Time PCR Amplification: Perform the qPCR on a real-time PCR instrument. The

thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles

of denaturation, annealing, and extension.

Data Analysis: Determine the quantification cycle (Cq) for both SNRPB and the reference

gene. Calculate the relative expression of SNRPB using the ΔΔCq method, which

normalizes the target gene's expression to the reference gene.[14]
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qRT-PCR Experimental Workflow

1. RNA Extraction
& Quantification

2. cDNA Synthesis
(Reverse Transcription)

3. qPCR Reaction Setup
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4. Real-Time PCR
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Workflow for quantitative gene expression analysis by RT-PCR.

Western Blotting
Western blotting is a technique used to detect and semi-quantify a specific protein from a

complex mixture, such as a tissue lysate.[15][16][17]

Methodology:

Protein Extraction: Homogenize the tissue sample in a lysis buffer (e.g., RIPA buffer)

containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the

supernatant containing the soluble proteins.
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Protein Quantification: Determine the protein concentration of the lysate using a colorimetric

assay such as the Bradford or BCA assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample

buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose) via electroblotting.[18]

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking

buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[16][18]

Antibody Incubation:

Incubate the membrane with a primary antibody specific to SNRPB, diluted in blocking

buffer, overnight at 4°C with gentle agitation.[17]

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that

recognizes the primary antibody for 1 hour at room temperature.[18]

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence

(ECL) substrate and visualize the protein bands using a chemiluminescence imaging

system. The intensity of the band corresponds to the amount of protein.
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Western Blotting Experimental Workflow
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Key steps in the Western Blotting protocol for protein detection.

Immunohistochemistry (IHC)
IHC is used to visualize the location and distribution of a specific protein within a tissue section.

[19]

Methodology:
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Tissue Preparation:

Fix fresh tissue in 4% paraformaldehyde or 10% neutral buffered formalin.[19]

Dehydrate the tissue through a series of graded ethanol washes.[20]

Clear the tissue with xylene and embed it in paraffin wax.

Section the paraffin-embedded block into thin slices (4-5 µm) using a microtome and

mount them on glass slides.

Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate them through a

graded series of ethanol washes to water.

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in

a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating them (e.g., using a microwave or

pressure cooker) to unmask the antigen epitopes.[19][20]

Blocking:

Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.

[21]

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat

serum).

Antibody Incubation:

Incubate the slides with a primary antibody against SNRPB overnight at 4°C in a

humidified chamber.[21]

Wash with buffer (e.g., PBS).

Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme

complex (e.g., HRP).[21]

Staining and Visualization:
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Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a

colored precipitate (typically brown) at the site of the antigen.

Counterstain the tissue with hematoxylin to visualize cell nuclei (blue).

Dehydrate the slides, clear with xylene, and mount with a coverslip.

Visualize the staining under a light microscope to determine the localization and relative

abundance of the SNRPB protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunohistochemistry (IHC-P) Workflow
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Workflow for IHC on paraffin-embedded tissues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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